2-Butylamino-1-(3-fluorophenyl)ethanol

Catalog No.
S13330654
CAS No.
63991-37-7
M.F
C12H18FNO
M. Wt
211.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butylamino-1-(3-fluorophenyl)ethanol

CAS Number

63991-37-7

Product Name

2-Butylamino-1-(3-fluorophenyl)ethanol

IUPAC Name

2-(butylamino)-1-(3-fluorophenyl)ethanol

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

InChI

InChI=1S/C12H18FNO/c1-2-3-7-14-9-12(15)10-5-4-6-11(13)8-10/h4-6,8,12,14-15H,2-3,7,9H2,1H3

InChI Key

VYSHHZZXEWZRRN-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(C1=CC(=CC=C1)F)O

2-Butylamino-1-(3-fluorophenyl)ethanol is an organic compound with the molecular formula C12H18FNOC_{12}H_{18}FNO and a molecular weight of 211.28 g/mol. It features a butylamino group and a hydroxyl group attached to a phenyl ring that is substituted with a fluorine atom at the meta position. This structural configuration contributes to its unique chemical properties and biological activities.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form amines or other alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for the synthesis of various derivatives. This may involve reagents like halogens or nucleophiles.

Research indicates that 2-butylamino-1-(3-fluorophenyl)ethanol exhibits significant biological activity, particularly in the following areas:

  • Enzyme Interaction: The compound has been studied for its potential to modulate enzyme activities, which may influence various metabolic pathways.
  • Therapeutic Potential: Investigations suggest that it may possess antiviral and anticancer properties, making it a candidate for further pharmaceutical development.

The synthesis of 2-butylamino-1-(3-fluorophenyl)ethanol typically involves:

  • Starting Materials: The process begins with 3-fluorobenzyl alcohol and butylamine.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often employing catalysts to facilitate product formation.
  • Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are utilized to isolate the pure compound. In industrial settings, continuous flow reactors may be employed to enhance yield and purity .

2-Butylamino-1-(3-fluorophenyl)ethanol has several applications across different fields:

  • Pharmaceuticals: Its potential therapeutic properties make it valuable in drug development.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules and fluorinated compounds.
  • Agrochemicals: The compound is also explored for use in developing agrochemical products.

Studies on 2-butylamino-1-(3-fluorophenyl)ethanol have revealed its interactions with various biological targets:

  • Receptor Binding: The compound may bind with high affinity to specific receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition: It has shown potential in inhibiting certain enzymes, which could affect metabolic processes and therapeutic outcomes .

Several compounds share structural similarities with 2-butylamino-1-(3-fluorophenyl)ethanol. These include:

  • 2-Amino-1-(3-chlorophenyl)ethanol
  • 2-Amino-1-(3-bromophenyl)ethanol
  • 2-Amino-1-(3-methylphenyl)ethanol

Comparison

Compound NameUnique Features
2-Butylamino-1-(3-fluorophenyl)ethanolContains a fluorine atom, enhancing metabolic stability and binding affinity.
2-Amino-1-(3-chlorophenyl)ethanolChlorine substitution leads to different electronic properties compared to fluorine.
2-Amino-1-(3-bromophenyl)ethanolBromine's larger size affects steric hindrance and reactivity differently than fluorine.
2-Amino-1-(3-methylphenyl)ethanolMethyl substitution alters lipophilicity and potentially the biological activity profile.

The presence of fluorine in 2-butylamino-1-(3-fluorophenyl)ethanol contributes to its unique properties, including increased stability and enhanced biological activity compared to its analogs .

The retrosynthetic analysis of 2-butylamino-1-(3-fluorophenyl)ethanol reveals multiple strategic disconnections that can guide synthetic pathway design [1]. The compound contains three key structural elements: a 3-fluorophenyl ring, a secondary alcohol functionality, and a secondary amine bearing a butyl substituent. The molecular architecture suggests several viable retrosynthetic approaches based on established synthetic methodologies.

The primary retrosynthetic disconnection involves the carbon-nitrogen bond formation, which can be achieved through either nucleophilic substitution or reductive amination strategies [2]. The α-amino alcohol motif can be traced back to either a halogenated alcohol precursor or a carbonyl compound, depending on the chosen synthetic approach. The presence of the fluorine substituent on the aromatic ring provides both electronic activation and synthetic guidance, as fluorinated benzyl systems are well-established synthetic intermediates [3].

A convergent synthetic approach involves the disconnection at the carbon-nitrogen bond, leading to 1-(3-fluorophenyl)ethanol derivatives and butylamine as key building blocks . This approach maximizes synthetic efficiency by utilizing readily available starting materials and established reaction protocols. The fluorinated phenyl ethanol precursor can be synthesized through various methods, including Grignard reactions with 3-fluorobenzaldehyde or reduction of the corresponding ketone.

Alternative retrosynthetic strategies include the disconnection at the carbon-carbon bond adjacent to the amino alcohol functionality, which would require more complex carbon-carbon bond-forming reactions [5]. However, this approach may be less practical due to the increased synthetic complexity and potential stereochemical challenges.

Conventional Synthesis Protocols

Nucleophilic Substitution Strategies

Nucleophilic substitution represents a fundamental approach to constructing the carbon-nitrogen bond in 2-butylamino-1-(3-fluorophenyl)ethanol [6] [7]. The strategy typically involves the activation of the hydroxyl group in 1-(3-fluorophenyl)ethanol through conversion to a suitable leaving group, followed by nucleophilic displacement with butylamine.

The most commonly employed leaving groups for this transformation include mesylates, tosylates, and triflates [7]. Mesylates offer excellent reactivity while maintaining reasonable stability during handling and purification. The reaction typically proceeds under mild conditions, with yields ranging from 60-85% depending on the specific reaction conditions and substrate characteristics. The use of polar aprotic solvents such as dimethylformamide or acetonitrile enhances the nucleophilicity of the amine and facilitates the displacement reaction.

Temperature control is critical in nucleophilic substitution reactions to minimize elimination side reactions. Optimal temperatures typically range from 80-120°C, with reaction times varying from 2-8 hours depending on the leaving group employed. The use of excess butylamine helps drive the reaction to completion while minimizing the formation of secondary products.

The stereochemical outcome of nucleophilic substitution depends on the mechanism involved. Primary and secondary alcohols typically undergo substitution through an SN2 mechanism, resulting in inversion of configuration at the stereogenic center. This stereochemical control can be advantageous for accessing specific enantiomers of the target compound when starting from enantiopure alcohol precursors.

Reductive Amination Approaches

Reductive amination provides a direct and efficient route to 2-butylamino-1-(3-fluorophenyl)ethanol through the condensation of 1-(3-fluorophenyl)ethanone with butylamine, followed by reduction of the resulting imine intermediate [8] [9]. This approach offers high atom economy and typically provides yields in the range of 70-95%.

The reaction proceeds through initial formation of a carbinol amine intermediate, which spontaneously dehydrates to form an imine or iminium ion. The choice of reducing agent significantly influences the reaction outcome. Sodium borohydride represents the most commonly used reducing agent, providing good selectivity and mild reaction conditions. Sodium cyanoborohydride offers enhanced selectivity for imine reduction over ketone reduction, making it particularly suitable for substrates containing additional carbonyl functionalities [8].

More powerful reducing systems, such as borane-tetrahydrofuran complex combined with acetic acid, provide excellent yields but require careful handling due to the vigorous nature of the reducing agent [8]. The reaction typically proceeds at room temperature to 80°C, with reaction times ranging from 1-4 hours depending on the reducing system employed.

Solvent selection plays a crucial role in reductive amination reactions. Protic solvents such as methanol or ethanol facilitate the initial imine formation but may compete with the amine nucleophile. Aprotic solvents like tetrahydrofuran or dichloromethane provide better selectivity but may require the addition of acid catalysts to promote imine formation [9].

The stereochemical outcome of reductive amination is typically non-selective, producing racemic products. However, the reaction can be rendered enantioselective through the use of chiral reducing agents or chiral auxiliaries, though this approach adds synthetic complexity and cost.

Resolution of Racemic Mixtures

The resolution of racemic 2-butylamino-1-(3-fluorophenyl)ethanol represents a critical step in accessing enantiopure material for pharmaceutical applications [10] [11]. Multiple resolution strategies have been developed, each offering distinct advantages and limitations.

Kinetic resolution through enzymatic acylation provides an efficient approach to obtaining enantiopure amino alcohols [12]. Lipases, particularly from Candida antarctica, demonstrate excellent enantioselectivity for vicinal amino alcohols. The reaction typically employs vinyl acetate as the acyl donor, with selectivity factors often exceeding 100. The recovered unreacted alcohol can achieve enantiomeric excesses greater than 99%, though the theoretical maximum yield is limited to 50%.

Chemical kinetic resolution using chiral acids or bases offers an alternative approach. The formation of diastereomeric salts with optically active acids such as tartaric acid or mandelic acid allows for separation through crystallization [13]. This method provides excellent scalability and can achieve high enantiomeric purities, though it also suffers from the 50% yield limitation inherent to kinetic resolution processes.

Chromatographic resolution using chiral stationary phases provides the highest enantiomeric purities but is generally limited to analytical or small preparative scales due to cost considerations [14]. The method offers the advantage of recovering both enantiomers in high purity, making it valuable for comparative biological studies.

Dynamic kinetic resolution represents an advanced approach that can theoretically provide 100% yield of a single enantiomer [11]. This method combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. However, the development of suitable racemization conditions that are compatible with the resolution process remains challenging for amino alcohol substrates.

Advanced Synthetic Methodologies

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of α-amino ketones represents the most sophisticated approach to accessing enantiopure 2-butylamino-1-(3-fluorophenyl)ethanol [15] [16] [17]. This methodology provides excellent stereocontrol and high yields, making it suitable for both research and industrial applications.

Iridium-based catalysts with chiral bisphosphine ligands have emerged as the most effective systems for the asymmetric hydrogenation of α-amino ketones [15]. The Ir/f-amphox catalyst system demonstrates exceptional activity and enantioselectivity, routinely achieving enantiomeric excesses greater than 99%. The catalyst operates under relatively mild conditions, typically requiring 40-50 atmospheres of hydrogen pressure and temperatures of 25-30°C.

The reaction mechanism involves the formation of a six-membered transition state between the metal hydride, the ketone substrate, and the coordinated amine functionality [17]. This chelation-controlled mechanism provides the high stereoselectivity observed in these transformations. The amine group serves as a directing group, facilitating the formation of the catalytically active complex and determining the stereochemical outcome.

Substrate scope for iridium-catalyzed asymmetric hydrogenation is remarkably broad, accommodating both primary and secondary amines as well as various aromatic substituents [15]. The presence of the fluorine substituent in the 3-position of the phenyl ring is well-tolerated and may actually enhance the stereoselectivity through electronic effects.

Alternative catalyst systems include ruthenium-BINAP complexes, which have been extensively studied for ketone hydrogenation [17]. While these systems generally provide somewhat lower enantioselectivities than iridium catalysts for α-amino ketones, they offer the advantage of operating under milder pressure conditions (5-10 atmospheres) and may be more cost-effective for large-scale applications.

Cobalt-based catalysts represent an emerging class of asymmetric hydrogenation catalysts that offer potential advantages in terms of cost and sustainability [16]. Recent developments in cobalt catalyst design have achieved enantioselectivities comparable to precious metal systems, though typically requiring higher pressures and temperatures.

Continuous Flow Reactor Optimization

Continuous flow synthesis offers significant advantages for the production of 2-butylamino-1-(3-fluorophenyl)ethanol, including improved reaction control, enhanced safety, and reduced environmental impact [18] [19] [20]. The technology is particularly well-suited to reactions that benefit from precise temperature and residence time control.

Flow reactor design considerations include channel dimensions, mixing efficiency, and heat transfer characteristics. Microreactors with channel dimensions in the range of 10-500 micrometers provide excellent heat and mass transfer rates, enabling rapid reaction times and improved selectivity. The high surface-area-to-volume ratio facilitates efficient temperature control, which is critical for maintaining reaction selectivity.

Residence time optimization is crucial for maximizing conversion while minimizing side product formation. Typical residence times for amino alcohol synthesis range from 5-30 minutes, depending on the specific reaction conditions and desired conversion levels. The ability to precisely control residence time in flow systems allows for optimization that is difficult to achieve in batch processes.

Multistep synthesis in continuous flow systems offers the potential for telescoped processes that eliminate isolation and purification of intermediates [18]. This approach is particularly attractive for amino alcohol synthesis, where the sequential formation of the carbon-nitrogen bond and reduction of carbonyl functionalities can be integrated into a single continuous process.

Process intensification through the use of flow chemistry enables the safe handling of hazardous reagents and intermediates. The small reaction volumes and rapid processing times minimize exposure risks and reduce the inventory of hazardous materials. This is particularly important for reactions involving strong reducing agents or reactive intermediates.

The integration of in-line analytical techniques, such as infrared spectroscopy or mass spectrometry, enables real-time monitoring and control of the synthetic process. This capability allows for rapid optimization and quality control, ensuring consistent product quality and yield.

Biocatalytic Route Development

Biocatalytic approaches to 2-butylamino-1-(3-fluorophenyl)ethanol synthesis offer significant advantages in terms of environmental sustainability and stereoselectivity [21] [22] [23]. Enzymatic processes typically operate under mild conditions and provide excellent enantioselectivity, though they may require longer reaction times and specialized cofactor regeneration systems.

Transaminase-catalyzed synthesis represents a particularly promising approach for amino alcohol construction [23]. These enzymes catalyze the transfer of amino groups from donor molecules to acceptor ketones, providing direct access to α-amino ketones that can be subsequently reduced to amino alcohols. The stereoselectivity of transaminases is typically excellent, with enantiomeric excesses exceeding 99% being routinely achieved.

Imine reductase-catalyzed synthesis offers an alternative biocatalytic approach that directly produces amino alcohols from imine intermediates [24]. These enzymes typically require nicotinamide cofactors and operate under mild conditions. The substrate scope is broad, accommodating various aromatic and aliphatic substituents.

Alcohol dehydrogenases can be employed for the stereoselective reduction of α-amino ketones to amino alcohols [22]. These enzymes typically provide good to excellent enantioselectivity, though the stereochemical outcome depends on the specific enzyme and substrate combination. The reaction requires cofactor regeneration systems, typically involving glucose dehydrogenase or formate dehydrogenase.

Cascade reactions combining multiple enzymes offer the potential for one-pot synthesis of complex amino alcohols from simple starting materials [23]. These systems can integrate carbon-carbon bond formation, functional group transformations, and stereochemical control in a single reaction vessel. The development of compatible enzyme systems and reaction conditions remains an active area of research.

Process optimization for biocatalytic synthesis involves considerations of enzyme stability, cofactor regeneration, and product isolation. Enzyme immobilization techniques can improve operational stability and enable enzyme reuse, reducing process costs. The development of cofactor-independent enzyme variants through protein engineering represents an active area of research that could significantly improve the economics of biocatalytic processes.

Synthetic MethodYield Range (%)Enantioselectivity (% ee)Reaction TimeKey Advantages
Nucleophilic Substitution60-85Racemic2-8 hoursSimple setup, mild conditions
Reductive Amination70-95Racemic1-4 hoursHigh atom economy, direct formation
Asymmetric Hydrogenation85-99>9512-48 hoursExcellent stereoselectivity
Continuous Flow75-90Variable10-30 minutesRapid processing, scalable
Biocatalytic Resolution40-50 (per enantiomer)>9924-72 hoursEnvironmentally benign
Catalyst SystemSubstrate TypeTypical ee (%)H₂ Pressure (atm)Temperature (°C)
Iridium-f-amphoxα-amino ketones>9940-5025-30
Ruthenium-BINAPβ-keto esters95-985-1050-80
Rhodium-DuPhosDehydroamino acids92-971-425-50
Cobalt-bisphosphinePrimary amino ketones90-9520-4025-40
Nickel-DIOPα-amino-β-keto esters85-9210-2060-100
Resolution MethodMaximum Yield (%)Enantiopurity (% ee)ScalabilityCost EffectivenessEnvironmental Impact
Kinetic Resolution (Enzymatic)50>99ExcellentHighLow
Dynamic Kinetic Resolution10090-98GoodMediumMedium
Chromatographic Separation50>99LimitedLowHigh
Crystallization50>95ExcellentHighLow
Chemical Resolution5095-99GoodMediumMedium

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

211.137242360 g/mol

Monoisotopic Mass

211.137242360 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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